ZK168281

Description

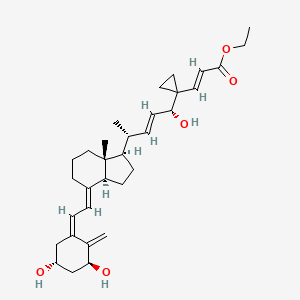

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-[1-[(E,1R,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropyl]prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46O5/c1-5-37-30(36)14-16-32(17-18-32)29(35)13-8-21(2)26-11-12-27-23(7-6-15-31(26,27)4)9-10-24-19-25(33)20-28(34)22(24)3/h8-10,13-14,16,21,25-29,33-35H,3,5-7,11-12,15,17-20H2,1-2,4H3/b13-8+,16-14+,23-9+,24-10-/t21-,25-,26-,27+,28+,29-,31-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUDAEUIGIJZUAY-UMIRZPQISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1(CC1)C(C=CC(C)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1(CC1)[C@@H](/C=C/[C@@H](C)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Antagonistic Action of ZK168281: A Technical Guide to its Core Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK168281 is a synthetic analog of 1α,25-dihydroxyvitamin D3 [1α,25(OH)2D3], the biologically active form of Vitamin D. Unlike the natural ligand, which acts as an agonist for the Vitamin D Receptor (VDR), this compound functions as a pure VDR antagonist.[1] Its ability to block VDR-mediated gene transcription makes it a valuable tool for studying the physiological roles of Vitamin D signaling and a potential therapeutic agent in conditions characterized by excessive VDR activation. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its molecular interactions with the VDR, its impact on cofactor recruitment, and its ultimate effect on downstream gene expression.

Core Mechanism of Action: A Dual Approach to VDR Inhibition

The antagonistic properties of this compound stem from its unique interaction with the VDR's ligand-binding pocket (LBP). This interaction initiates a cascade of molecular events that effectively silence the receptor's transcriptional activity. The two primary mechanisms underpinning its antagonist action are:

-

Inhibition of Coactivator Binding: Upon binding of an agonist like 1α,25(OH)2D3, the VDR undergoes a conformational change that creates a binding surface for coactivator proteins. These coactivators are essential for recruiting the transcriptional machinery to initiate gene expression. This compound, by contrast, binds to the LBP in a manner that fails to induce this transcriptionally active conformation. Specifically, it prevents the proper positioning of helix 12, a critical component of the coactivator binding groove.[2] This steric hindrance effectively blocks the recruitment of coactivators such as Steroid Receptor Coactivator-1 (SRC-1) and DRIP205.[2]

-

Recruitment of Corepressors: In addition to preventing coactivator association, this compound actively promotes the recruitment of corepressor proteins, such as the Nuclear Receptor Corepressor (NCoR).[2] Corepressors mediate transcriptional repression by recruiting histone deacetylases and other enzymes that promote a condensed chromatin state, thereby rendering gene promoters inaccessible to the transcriptional machinery. The binding of this compound stabilizes the VDR in a conformation that favors the interaction with corepressors, further ensuring the silencing of target gene expression.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the interaction of this compound with the Vitamin D Receptor.

Table 1: Binding Affinity of this compound for the Vitamin D Receptor

| Compound | Parameter | Value | Receptor Source | Assay Conditions | Reference |

| This compound | Kd | 0.1 nM | Recombinant human VDR | Radioligand binding assay |

Table 2: Functional Antagonism of this compound

| Parameter | Assay Type | Cell Line | Agonist Used | Effect of this compound | Reference |

| Coactivator Interaction | Mammalian Two-Hybrid | - | 1α,25(OH)2D3 | Inhibition of VDR interaction with SRC-1 and DRIP205. | |

| Corepressor Interaction | Mammalian Two-Hybrid | - | - | Promotion of VDR interaction with NCoR. | |

| Transcriptional Activity | Reporter Gene Assay | MCF-7 | 1α,25(OH)2D3 | Potent antagonism of 1α,25(OH)2D3-induced transcription. Three times more potent than ZK159222. | |

| Residual Agonism | Reporter Gene Assay | - | - | 5% of the agonist effect of 1α,25(OH)2D3. |

Signaling Pathways and Molecular Interactions

The antagonistic action of this compound can be visualized through the following signaling pathway diagram. In the presence of the natural agonist, 1α,25(OH)2D3, the VDR undergoes a conformational change that allows for the recruitment of coactivators, leading to the transcription of target genes. This compound disrupts this process by binding to the VDR and inducing a different conformation that favors the recruitment of corepressors, thereby inhibiting gene transcription.

Experimental Protocols

Mammalian Two-Hybrid Assay for Coactivator and Corepressor Interaction

This protocol is based on the methods described by Lempiäinen H, et al. (2005).

Objective: To assess the ability of this compound to modulate the interaction between the VDR and its coactivators (e.g., SRC-1) or corepressors (e.g., NCoR).

Principle: The assay utilizes two hybrid proteins. The first consists of the Gal4 DNA-binding domain (DBD) fused to the VDR ligand-binding domain (LBD). The second consists of the VP16 activation domain (AD) fused to the coactivator or corepressor of interest. If the VDR-LBD and the cofactor interact, the DBD and AD are brought into proximity, activating the transcription of a reporter gene (e.g., luciferase).

Materials:

-

Mammalian cell line (e.g., HEK293)

-

Expression vector for Gal4-DBD-VDR-LBD

-

Expression vector for VP16-AD-SRC-1 (or other coactivator)

-

Expression vector for VP16-AD-NCoR (or other corepressor)

-

Luciferase reporter plasmid with Gal4 upstream activating sequences

-

Transfection reagent

-

Cell culture medium and supplements

-

1α,25(OH)2D3 and this compound

-

Luciferase assay system

Procedure:

-

Cell Culture and Transfection:

-

Plate HEK293 cells in 24-well plates at a suitable density.

-

Co-transfect the cells with the Gal4-DBD-VDR-LBD, VP16-AD-cofactor, and luciferase reporter plasmids using a suitable transfection reagent.

-

-

Ligand Treatment:

-

24 hours post-transfection, replace the medium with fresh medium containing either vehicle (e.g., ethanol), 1α,25(OH)2D3 (agonist control), this compound alone, or a combination of 1α,25(OH)2D3 and this compound.

-

-

Luciferase Assay:

-

After 24 hours of ligand treatment, lyse the cells and measure luciferase activity according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency.

-

Compare the luciferase activity in the different treatment groups to determine the effect of this compound on the VDR-cofactor interaction.

-

References

ZK168281: A Technical Guide to a Pure Vitamin D Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK168281 is a synthetic analog of 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3), the active form of Vitamin D. It functions as a pure, high-affinity antagonist of the Vitamin D Receptor (VDR), a nuclear receptor that plays a critical role in calcium homeostasis, bone metabolism, and the regulation of various cellular processes. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for relevant assays.

Core Properties and Mechanism of Action

This compound is chemically classified as a 25-carboxylic ester analog of 1α,25(OH)2D3.[1][2][3] Its primary mechanism of action is the competitive inhibition of the Vitamin D Receptor.

Binding Affinity

This compound exhibits a high affinity for the VDR, with a dissociation constant (Kd) of 0.1 nM .[1][2] This strong binding affinity allows it to effectively compete with the endogenous ligand, 1α,25(OH)2D3.

Antagonistic Function

Upon binding to the VDR, this compound induces a conformational change in the receptor's ligand-binding domain (LBD) that is distinct from the conformational change induced by agonists like 1α,25(OH)2D3. Specifically, this compound prevents the proper folding of the C-terminal activation function helix 12 (AF-2) into its active conformation. This structural interference is crucial for its antagonistic effects.

The primary consequences of this altered conformation are:

-

Inhibition of Coactivator Recruitment: The misfolded AF-2 helix disrupts the binding surface for coactivator proteins, which are essential for initiating gene transcription. This compound is an effective inhibitor of the interaction between the VDR and coactivators.

-

Recruitment of Corepressors: Unlike agonists, this compound promotes the recruitment of corepressor proteins to the VDR. This further ensures the repression of VDR-mediated gene transcription. The interaction is stabilized by a salt bridge between the corepressor and a conserved lysine in helix 4 of the VDR, as well as direct contacts with the stabilized, antagonistic conformation of helix 12.

-

Cytosolic Sequestration: this compound has been shown to partially trap the VDR in the cytosol, further preventing its nuclear translocation and subsequent gene regulatory activities.

Quantitative Data Summary

| Parameter | Value | Assay Type | Reference |

| Binding Affinity (Kd) | 0.1 nM | Fluorescence Polarization Assay |

In Vivo Efficacy: Attenuation of Hypercalcemia

Preclinical studies in murine models have demonstrated the potential of this compound in mitigating the hypercalcemic effects of excessive Vitamin D activity.

Experimental Overview

In studies conducted on intact mice, pharmacological doses of 1α,25(OH)2D3 were administered to induce hypercalcemia. Co-administration of this compound was shown to blunt this increase in serum calcium levels. This effect is attributed to this compound's ability to antagonize the VDR-mediated intestinal calcium absorption and bone calcium resorption.

Further detailed quantitative data from these in-vivo studies, such as specific serum calcium levels and dosages used, require access to the full text of the primary research articles.

Experimental Protocols

VDR Binding Affinity Determination (Fluorescence Polarization Assay)

This protocol provides a general framework for determining the binding affinity of this compound to the VDR. Specific concentrations and reagents may vary based on the primary research article.

Principle: Fluorescence polarization (FP) measures the change in the rotational speed of a fluorescently labeled VDR ligand (tracer) upon binding to the VDR. A small, unbound tracer tumbles rapidly, resulting in low polarization. When bound to the larger VDR, its tumbling slows, increasing the polarization. Unlabeled ligands, such as this compound, compete with the tracer for binding, causing a decrease in polarization in a concentration-dependent manner.

Materials:

-

Purified full-length human VDR or VDR-LBD

-

Fluorescently labeled VDR ligand (e.g., Fluormone™ VDR Red)

-

Assay Buffer (e.g., VDR Red Screening Buffer)

-

This compound

-

384-well black polypropylene plates

-

Fluorescence plate reader with polarization filters

Procedure:

-

Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series. Prepare the VDR and fluorescent tracer in the assay buffer at their optimal concentrations (determined through preliminary titration experiments).

-

Assay Setup: To the wells of the 384-well plate, add the test compound (this compound at various concentrations) or vehicle control.

-

Addition of VDR/Tracer Complex: Add the pre-mixed VDR and fluorescent tracer complex to each well.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 2-4 hours), protected from light.

-

Measurement: Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Data Analysis: The decrease in polarization is plotted against the concentration of this compound. The Kd is determined by fitting the data to a suitable binding model using non-linear regression analysis.

Coactivator/Corepressor Interaction Assays (General)

Protocols to assess the interaction of coactivators and corepressors with the VDR in the presence of this compound often involve techniques such as:

-

Mammalian Two-Hybrid Assays: To study protein-protein interactions within a cellular context.

-

Glutathione S-transferase (GST) Pull-Down Assays: To demonstrate direct physical interaction between purified proteins in vitro.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A sensitive method to quantify protein-protein interactions in a homogenous format.

Detailed step-by-step protocols for these assays as they specifically pertain to this compound would be found in the materials and methods sections of the primary literature, such as Lempiäinen H, et al. Mol Endocrinol. 2005.

In Vivo Hypercalcemia Model (General Protocol)

Animal Model:

-

Intact wild-type mice of a specified strain, age, and sex.

Procedure:

-

Acclimatization: Animals are acclimatized to laboratory conditions for a set period.

-

Grouping: Animals are randomly assigned to control and treatment groups.

-

Dosing:

-

Control Group: Receives vehicle.

-

Hypercalcemia Group: Receives a pharmacological dose of 1α,25(OH)2D3.

-

Treatment Group: Receives the same dose of 1α,25(OH)2D3 concurrently with this compound. Doses are typically administered via intraperitoneal injection or oral gavage.

-

-

Sample Collection: At specified time points after administration, blood samples are collected.

-

Biochemical Analysis: Serum is separated, and calcium levels are measured using a colorimetric assay or an atomic absorption spectrometer.

-

Data Analysis: Serum calcium levels between the different groups are compared using appropriate statistical methods.

Specific dosages, treatment duration, and analytical methods would be detailed in the primary research by Rovito D, et al. Nat Commun. 2020.

Signaling Pathway and Experimental Workflow Diagrams

Caption: VDR Signaling: Agonist vs. This compound Antagonist Pathways.

Caption: Workflow for VDR Binding Affinity Determination by FP Assay.

Conclusion

This compound is a potent and specific antagonist of the Vitamin D Receptor. Its well-defined mechanism of action, involving the inhibition of coactivator recruitment and promotion of corepressor binding through a distinct conformational change in the VDR, makes it a valuable tool for studying VDR signaling. Furthermore, its demonstrated ability to counteract hypercalcemia in vivo suggests potential therapeutic applications in conditions characterized by excessive Vitamin D activity. The experimental protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals working in the field of endocrinology and metabolic diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 3. Hypercalcemia and renal function impairment associated with vitamin D toxicity: case report - PubMed [pubmed.ncbi.nlm.nih.gov]

ZK168281: A Comprehensive Technical Guide to a Pure Vitamin D Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK168281 is a synthetic analog of 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3), the active form of Vitamin D. It functions as a pure antagonist of the Vitamin D Receptor (VDR), a nuclear receptor that plays a critical role in a wide array of physiological processes, including calcium homeostasis, bone metabolism, and immune regulation. This document provides an in-depth technical overview of the structure, function, and experimental characterization of this compound, intended to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction

The Vitamin D Receptor is a ligand-activated transcription factor that, upon binding to its natural ligand 1,25(OH)2D3, heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, leading to the recruitment of coactivator proteins and the initiation of gene transcription.[1][2][3] Dysregulation of VDR signaling is implicated in various diseases, making it an attractive target for therapeutic intervention. This compound represents a key tool for studying VDR function and a potential therapeutic agent by competitively inhibiting the actions of the endogenous ligand.

Structure of this compound

This compound is a 25-carboxylic ester analog of 1α,25(OH)2D3.[4] The structural modifications from the natural ligand are crucial for its antagonistic activity.

The crystal structure of the zebrafish VDR ligand-binding domain (LBD) in complex with this compound has been elucidated, providing critical insights into its mechanism of action.[5] This structural analysis reveals how this compound occupies the ligand-binding pocket and prevents the VDR LBD from adopting the active conformation necessary for coactivator recruitment.

Function and Mechanism of Action

This compound functions as a pure VDR antagonist. Its primary mechanism of action involves binding to the VDR and preventing the conformational change required for the recruitment of transcriptional coactivators. Specifically, the binding of this compound prevents the proper positioning of helix 12 of the VDR, a critical step for the formation of the coactivator binding groove.

Furthermore, this compound has been shown to promote the recruitment of corepressor proteins to the VDR. This active recruitment of corepressors further ensures the silencing of VDR-mediated gene transcription.

Signaling Pathway

The antagonistic action of this compound on the VDR signaling pathway can be visualized as follows:

Quantitative Data

The following table summarizes the key quantitative parameters reported for this compound.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Kd) | 0.1 nM | Vitamin D Receptor | |

| Residual Agonist Effect | 5% of 1,25-(OH)2D3 | Cell-based assays |

Further quantitative data, including IC50 values from various functional assays and in vivo pharmacokinetic parameters, are not extensively available in the public domain and represent an area for future research.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

VDR Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Kd) of this compound for the Vitamin D Receptor.

Principle: This competitive binding assay measures the ability of unlabeled this compound to displace a radiolabeled VDR ligand (e.g., [³H]-1,25(OH)2D3) from the receptor.

Materials:

-

Purified recombinant VDR

-

Radiolabeled VDR agonist (e.g., [³H]-1,25(OH)2D3)

-

Unlabeled this compound

-

Binding buffer (e.g., TEG buffer: 50 mM Tris-HCl pH 7.4, 1.5 mM EDTA, 5 mM DTT, 10% glycerol)

-

96-well filter plates

-

Scintillation counter and fluid

Procedure:

-

Prepare a series of dilutions of unlabeled this compound.

-

In a 96-well plate, incubate a constant concentration of purified VDR and radiolabeled ligand with the varying concentrations of this compound.

-

Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 4 hours).

-

Separate bound from free radioligand by vacuum filtration through the filter plates.

-

Wash the filters with ice-cold binding buffer.

-

Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration, and the Kd is calculated using non-linear regression analysis.

VDR-Coactivator/Corepressor Interaction Assay (AlphaScreen)

Objective: To assess the effect of this compound on the interaction between VDR and coactivator or corepressor peptides.

Principle: The AlphaScreen (Amplified Luminescent Proximity Homestead Assay) technology is a bead-based assay that measures molecular interactions in a microplate format.

Materials:

-

Purified recombinant VDR (e.g., GST-tagged)

-

Biotinylated coactivator or corepressor peptide (containing an LXXLL or CoRNR box motif, respectively)

-

This compound and 1,25(OH)2D3

-

Glutathione donor beads and streptavidin acceptor beads

-

Assay buffer

-

384-well microplates

Procedure:

-

Add purified VDR, biotinylated peptide, and the test compound (this compound or 1,25(OH)2D3) to the wells of a 384-well plate.

-

Incubate at room temperature to allow for protein-peptide interaction.

-

Add glutathione donor beads and streptavidin acceptor beads.

-

Incubate in the dark at room temperature.

-

Read the plate on an AlphaScreen-capable plate reader.

-

A decrease in the AlphaScreen signal in the presence of this compound indicates inhibition of the VDR-coactivator interaction, while an increase may indicate enhanced VDR-corepressor interaction.

Cell-Based VDR Reporter Gene Assay

Objective: To measure the functional antagonistic activity of this compound in a cellular context.

Principle: This assay utilizes a reporter gene (e.g., luciferase) under the control of a promoter containing VDREs.

Materials:

-

A suitable mammalian cell line (e.g., HEK293T, MCF-7)

-

Expression vector for human VDR

-

Reporter plasmid containing a VDRE-driven luciferase gene

-

Transfection reagent

-

This compound and 1,25(OH)2D3

-

Cell culture medium and reagents

-

Luminometer

Procedure:

-

Co-transfect the cells with the VDR expression vector and the VDRE-luciferase reporter plasmid.

-

After transfection, treat the cells with a constant concentration of 1,25(OH)2D3 and varying concentrations of this compound.

-

Incubate for 24-48 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

The IC50 value for this compound is determined by plotting the percentage of inhibition of 1,25(OH)2D3-induced luciferase activity against the logarithm of the this compound concentration.

Experimental Workflow Diagram

Crystallography of Zebrafish VDR-LBD in Complex with this compound

The determination of the crystal structure of the zebrafish VDR ligand-binding domain (LBD) in complex with this compound provided a molecular basis for its antagonistic activity.

Protein Expression and Purification

-

Expression System: The zebrafish VDR-LBD was expressed in Escherichia coli.

-

Purification: A multi-step purification protocol involving affinity chromatography (e.g., Ni-NTA for His-tagged protein) followed by size-exclusion chromatography was likely employed to obtain highly pure and homogenous protein for crystallization trials.

Crystallization

-

Method: The vapor diffusion method (sitting or hanging drop) is a standard technique for protein crystallization.

-

Conditions: Purified VDR-LBD in complex with an excess of this compound would be mixed with a crystallization solution containing a precipitant (e.g., polyethylene glycol), buffer, and salts. The specific concentrations and pH would have been optimized through extensive screening.

Data Collection and Structure Determination

-

X-ray Diffraction: Crystals were exposed to a high-intensity X-ray beam, and the resulting diffraction pattern was recorded.

-

Structure Solution: The structure was solved using molecular replacement, using a previously determined VDR structure as a search model. The final model was refined to fit the experimental data.

Conclusion

This compound is a potent and pure antagonist of the Vitamin D Receptor. Its well-characterized structure and mechanism of action make it an invaluable tool for researchers investigating VDR signaling in health and disease. The detailed experimental protocols provided herein offer a foundation for the further characterization of this and other VDR modulators. Future studies focusing on the in vivo pharmacokinetics and therapeutic potential of this compound are warranted.

References

- 1. Inhibitors for the Vitamin D Receptor–Coregulator Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Relationship of Structure and Function of DNA-Binding Domain in Vitamin D Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Structural Analysis of VDR Complex with this compound Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

ZK168281: A Technical Guide to a Pure Vitamin D Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK168281 is a synthetic analog of 1α,25-dihydroxyvitamin D3 [1α,25(OH)2D3], the active form of Vitamin D. It is distinguished as a pure and potent antagonist of the Vitamin D Receptor (VDR), a nuclear receptor that plays a pivotal role in calcium homeostasis, bone metabolism, and the regulation of cell growth and differentiation. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental data related to this compound. It is intended to serve as a detailed resource for researchers and professionals in the fields of endocrinology, oncology, and drug development.

Discovery and History

This compound emerged from research focused on developing analogs of 1α,25(OH)2D3 with modified biological activities. While the initial discovery and synthesis were likely conducted at Schering AG (now part of Bayer), the compound has been extensively characterized in academic laboratories. A key publication by Lempiäinen et al. in 2005 provided a detailed analysis of its antagonistic properties[1]. Subsequent research, notably by Rovito and colleagues, has explored its therapeutic potential, particularly in the context of hypercalcemia[2][3]. These studies have established this compound as a valuable tool for probing VDR signaling and as a potential therapeutic agent.

Chemical Properties

This compound is a 25-carboxylic ester analog of 1α,25(OH)2D3[1][4]. Its systematic name is (1R,3R,5Z,7E)-25-(ethoxycarbonyl)-9,10-secocholesta-5,7,10(19)-triene-1,3,24-triol. The structural modifications from the endogenous ligand are crucial for its antagonistic activity.

| Property | Value |

| Molecular Formula | C32H46O5 |

| Molecular Weight | 510.7 g/mol |

| CAS Number | 186371-96-0 |

| Description | A 25-carboxylic ester 1α,25(OH)2D3 analog |

Mechanism of Action

This compound exerts its antagonistic effects by directly competing with 1α,25(OH)2D3 for binding to the ligand-binding pocket (LBP) of the VDR. Upon binding, this compound induces a conformational change in the VDR that is distinct from that induced by agonists. This altered conformation prevents the proper positioning of helix 12 of the VDR's ligand-binding domain, which is essential for the recruitment of transcriptional coactivators.

Instead of promoting coactivator binding, this compound facilitates the recruitment of corepressor proteins to the VDR. This active recruitment of corepressors further ensures the silencing of VDR-mediated gene transcription. More recent studies have revealed an additional layer to its mechanism: this compound enhances the interaction between the VDR and the WW domain-binding protein 4 (WBP4) in the cytosol, leading to the sequestration of the VDR in the cytoplasm and preventing its nuclear translocation.

Mechanism of this compound VDR Antagonism.

Quantitative Data

This compound is a high-affinity ligand for the VDR, with a dissociation constant (Kd) in the nanomolar range, indicating its potent binding.

| Parameter | Value | Reference |

| Binding Affinity (Kd) | 0.1 nM | |

| Antagonist Potency | ~3 times more potent than ZK159222 | |

| Residual Agonist Effect | 5% that of 1,25-(OH)2D3 |

Further quantitative data, such as IC50 values for the inhibition of coactivator interaction and recruitment of corepressors, are not consistently reported in the public literature.

Key Experimental Protocols

VDR Binding Assay (General Protocol)

A common method to determine the binding affinity of a compound to the VDR is a competitive binding assay using a radiolabeled VDR agonist, such as [3H]1α,25(OH)2D3.

-

Preparation of VDR: Recombinant full-length VDR is used.

-

Assay Buffer: A suitable buffer, such as TEG buffer (50 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 5 mM DTT, and 10% glycerol), is prepared.

-

Competition Reaction: A constant amount of VDR and [3H]1α,25(OH)2D3 are incubated with increasing concentrations of the unlabeled competitor (this compound).

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18 hours).

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using a method such as dextran-coated charcoal or hydroxylapatite.

-

Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed using a suitable software to calculate the IC50, which is then converted to a Ki or Kd value using the Cheng-Prusoff equation.

References

The Role of ZK168281 in Vitamin D Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK168281 is a synthetic analog of 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3), the biologically active form of Vitamin D. Unlike the endogenous ligand, this compound functions as a pure antagonist of the Vitamin D Receptor (VDR), a nuclear receptor that mediates the genomic actions of Vitamin D. This technical guide provides an in-depth overview of the role of this compound in Vitamin D signaling, focusing on its mechanism of action, binding characteristics, and its effects on downstream cellular processes. The information is intended for researchers, scientists, and professionals involved in drug development and the study of nuclear receptor signaling.

Core Mechanism of Action

The classical genomic signaling pathway of Vitamin D involves the binding of 1,25(OH)2D3 to the VDR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding initiates a conformational change in the VDR, leading to the dissociation of corepressor proteins and the recruitment of coactivator complexes, which ultimately results in the modulation of gene transcription.

This compound exerts its antagonistic effects by binding to the VDR and inducing a conformational state that is distinct from that induced by agonists. Specifically, the binding of this compound prevents the proper positioning of helix 12 of the VDR's ligand-binding domain.[1][2] This altered conformation inhibits the recruitment of essential coactivators, such as Steroid Receptor Coactivator-1 (SRC-1) and DRIP205, and instead promotes the binding of corepressor proteins like the Nuclear Receptor Corepressor (NCoR).[2][3] By preventing the formation of a transcriptionally active complex, this compound effectively blocks the downstream signaling cascade initiated by the natural VDR agonist.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and related compounds, providing a comparative overview of their interaction with the Vitamin D Receptor.

Table 1: VDR Binding Affinity

| Compound | Kd (nM) | Binding Affinity Notes |

| This compound | 0.1 | Pure VDR antagonist [1] |

| 1,25(OH)2D3 | ~0.1-1.0 | Endogenous VDR agonist |

| ZK159222 | Sub-nanomolar | Partial VDR antagonist |

Table 2: Functional Antagonism in Transcriptional Assays

| Compound | IC50 | Assay Type | Cell Line | Notes |

| This compound | Not explicitly reported | VDR-mediated transcription | - | Reported to be a pure antagonist in five different cell lines. Three times more potent than ZK159222. |

| ZK159222 | 300 nM | Inhibition of 1,25(OH)2D3-induced transcription | - | Less potent antagonist compared to this compound. |

| TEI-9647 | 2.5 nM | Inhibition of VDR-mediated transcription | - | VDR antagonist. |

| MeTC7 | 20.8 µM | VDR transactivation inhibition | HEK293 | Novel VDR antagonist. |

Table 3: Interaction with Coregulators

| Compound | Effect on Coactivator Interaction | Effect on Corepressor Interaction | Assay Method |

| This compound | Inhibits interaction with SRC-1 and DRIP205 | Promotes recruitment of NCoR | Two-hybrid assays |

| ZK159222 | Inhibits interaction with SRC-1 and DRIP205 | Inhibits interaction with NCoR | Two-hybrid and other assays |

| 1,25(OH)2D3 | Promotes recruitment of SRC-1, DRIP205, and other coactivators | Promotes dissociation of NCoR | Various assays |

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows related to the study of this compound.

Caption: Canonical Vitamin D signaling pathway.

Caption: Antagonistic mechanism of this compound.

Caption: Key experimental workflows.

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kd or IC50) of this compound for the Vitamin D Receptor by measuring its ability to compete with a radiolabeled VDR agonist.

Materials:

-

Purified recombinant human VDR

-

[³H]-1α,25(OH)2D3 (radiolabeled agonist)

-

This compound and unlabeled 1α,25(OH)2D3

-

Assay Buffer (e.g., Tris-based buffer with BSA and DTT)

-

96-well filter plates with GF/C filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound and unlabeled 1α,25(OH)2D3 in assay buffer.

-

Dilute purified VDR and [³H]-1α,25(OH)2D3 to their working concentrations in assay buffer. The concentration of the radioligand should be at or below its Kd for VDR.

-

-

Assay Setup:

-

To each well of a 96-well plate, add:

-

Assay buffer

-

A fixed concentration of [³H]-1α,25(OH)2D3

-

Varying concentrations of this compound (for competition curve) or a high concentration of unlabeled 1α,25(OH)2D3 (for non-specific binding) or buffer (for total binding).

-

A fixed concentration of purified VDR to initiate the binding reaction.

-

-

-

Incubation:

-

Incubate the plate at 4°C for 16-18 hours with gentle agitation to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through the GF/C filter plate using a vacuum manifold.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filter plate.

-

Add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other readings to obtain specific binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Use non-linear regression analysis to calculate the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.

-

Protocol 2: VDR-Mediated Reporter Gene Assay

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit 1,25(OH)2D3-induced transcription of a reporter gene.

Materials:

-

Mammalian cell line (e.g., HEK293T, CV-1)

-

Expression vector for human VDR

-

Reporter plasmid containing a luciferase gene downstream of a VDRE-containing promoter

-

Transfection reagent

-

Cell culture medium and supplements

-

1α,25(OH)2D3 and this compound

-

Luciferase assay system

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Culture cells to an appropriate confluency in 96-well plates.

-

Co-transfect the cells with the VDR expression vector and the VDRE-luciferase reporter plasmid using a suitable transfection reagent.

-

Allow cells to recover and express the plasmids for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound.

-

Treat the transfected cells with a fixed, sub-maximal concentration of 1α,25(OH)2D3 (agonist) in the presence of varying concentrations of this compound.

-

Include controls for basal activity (vehicle only) and maximal activation (agonist only).

-

-

Incubation:

-

Incubate the cells for 18-24 hours to allow for reporter gene expression.

-

-

Luciferase Assay:

-

Lyse the cells according to the luciferase assay system protocol.

-

Add the luciferase substrate to the cell lysates.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number.

-

Plot the percentage of inhibition of the agonist response against the log concentration of this compound.

-

Use non-linear regression to determine the IC50 value.

-

Protocol 3: Mammalian Two-Hybrid Assay for VDR-Corepressor Interaction

Objective: To determine if this compound promotes the interaction between VDR and a corepressor (e.g., NCoR).

Materials:

-

Mammalian cell line (e.g., CHO-K1, HEK293)

-

Bait vector: VDR ligand-binding domain (LBD) fused to a DNA-binding domain (e.g., GAL4-VDR-LBD)

-

Prey vector: Corepressor (e.g., NCoR) fused to a transcriptional activation domain (e.g., VP16-NCoR)

-

Reporter plasmid with a promoter containing the DNA-binding domain's recognition sites upstream of a reporter gene (e.g., luciferase)

-

Transfection reagent

-

This compound and a known VDR agonist (e.g., 1,25(OH)2D3) as a negative control for this interaction

-

Luciferase assay system

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Seed cells in 96-well plates.

-

Co-transfect the cells with the bait (GAL4-VDR-LBD), prey (VP16-NCoR), and reporter plasmids.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound.

-

Treat the transfected cells with varying concentrations of this compound.

-

Include controls with vehicle and a VDR agonist.

-

-

Incubation:

-

Incubate the cells for 24-48 hours.

-

-

Luciferase Assay:

-

Perform the luciferase assay as described in Protocol 2.

-

-

Data Analysis:

-

Normalize the luciferase activity.

-

Plot the fold induction of luciferase activity against the log concentration of this compound to determine the EC50 for the induced interaction.

-

Conclusion

This compound is a potent and pure antagonist of the Vitamin D Receptor. Its mechanism of action involves the allosteric inhibition of coactivator recruitment and the promotion of corepressor binding, leading to the silencing of VDR-mediated gene transcription. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers studying Vitamin D signaling and for professionals involved in the development of novel VDR-targeting therapeutics. Further investigation into the precise IC50 and EC50 values of this compound in various functional assays will provide a more complete understanding of its pharmacological profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibitors for the Vitamin D Receptor–Coregulator Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of 1,25-dihydroxyvitamin D3-dependent transcription by synthetic LXXLL peptide antagonists that target the activation domains of the vitamin D and retinoid X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity of ZK168281 to the Vitamin D Receptor (VDR)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of ZK168281, a potent antagonist of the Vitamin D Receptor (VDR). The document details its binding affinity in comparison to other VDR ligands, outlines the experimental protocols for determining these values, and illustrates the molecular pathways influenced by its antagonistic action.

Introduction to this compound and the Vitamin D Receptor

The Vitamin D Receptor is a nuclear receptor that plays a crucial role in a plethora of physiological processes, including calcium homeostasis, bone metabolism, immune regulation, and cellular proliferation and differentiation.[1] Its endogenous ligand is 1α,25-dihydroxyvitamin D₃ (1α,25(OH)₂D₃), also known as calcitriol. The binding of an agonist like calcitriol to the VDR's ligand-binding domain (LBD) induces a conformational change that promotes the recruitment of coactivator proteins and initiates the transcription of target genes.[2][3]

VDR antagonists, such as this compound, are synthetic compounds that bind to the VDR but fail to elicit the transcriptional activation typical of agonists. Instead, they competitively inhibit the binding of endogenous agonists and can modulate the receptor's interaction with coregulatory proteins, often favoring the recruitment of corepressors.[2][4] this compound is a 25-carboxylic ester analog of 1α,25(OH)₂D₃ and is recognized as a pure VDR antagonist. Its unique mechanism of action makes it a valuable tool for studying VDR signaling and a potential therapeutic agent in diseases characterized by excessive VDR activation.

Quantitative Analysis of VDR Binding Affinity

The binding affinity of a ligand to its receptor is a critical parameter for understanding its biological activity. For VDR ligands, this is typically quantified by the dissociation constant (Kd), the half-maximal inhibitory concentration (IC50), or the inhibitory constant (Ki). The following table summarizes the binding affinities of this compound and other key VDR ligands.

| Compound | Type | Binding Affinity (Kd) | Inhibition Concentration (IC50) | Reference(s) |

| 1α,25(OH)₂D₃ (Calcitriol) | Agonist | 0.1 - 1 nM | - | |

| This compound | Antagonist | 0.1 nM | - | |

| ZK159222 | Antagonist | - | 300 nM (transcriptional inhibition) | |

| TEI-9647 | Antagonist | - | 8.3 nM | |

| MeTC7 | Antagonist | - | 2.9 µM |

Note: Binding affinity values can vary depending on the specific assay conditions and the biological system used.

As the data indicates, this compound exhibits a remarkably high binding affinity for the VDR, with a Kd value of 0.1 nM, which is comparable to that of the natural agonist, 1α,25(OH)₂D₃. This high affinity underscores its potency as a VDR ligand. Notably, this compound is a more potent antagonist than ZK159222.

Experimental Protocols: Competitive Radioligand Binding Assay

The determination of a ligand's binding affinity for the VDR is commonly achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand (e.g., [³H]-1α,25(OH)₂D₃) from the receptor.

Materials

-

VDR Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.

-

Radioligand: [³H]-1α,25(OH)₂D₃ (specific activity ~80-100 Ci/mmol).

-

Unlabeled Ligands: this compound and other test compounds, as well as unlabeled 1α,25(OH)₂D₃ for determining non-specific binding.

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM KCl, 5 mM MgCl₂, 0.5 mM EDTA, 10 mM DTT).

-

Separation Medium: Hydroxylapatite slurry or glass fiber filters.

-

Scintillation Cocktail and Counter.

Procedure

-

Preparation of Reagents:

-

Prepare serial dilutions of the unlabeled test compounds and the standard unlabeled 1α,25(OH)₂D₃ in the assay buffer.

-

Dilute the VDR preparation and the [³H]-1α,25(OH)₂D₃ to the desired concentrations in ice-cold assay buffer. The concentration of the radioligand is typically kept at or below its Kd value.

-

-

Binding Reaction:

-

In microcentrifuge tubes or a 96-well plate, combine the VDR preparation, the [³H]-1α,25(OH)₂D₃, and varying concentrations of the unlabeled test compound or buffer.

-

For determining total binding, add only the radioligand and VDR.

-

For determining non-specific binding, add a high concentration of unlabeled 1α,25(OH)₂D₃ in addition to the radioligand and VDR.

-

Incubate the reaction mixtures at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Hydroxylapatite Method: Add an ice-cold slurry of hydroxylapatite to each tube, vortex, and incubate on ice. Centrifuge to pellet the hydroxylapatite, which binds the VDR-ligand complex. Wash the pellets with wash buffer to remove unbound radioligand.

-

Filter Method: Rapidly filter the reaction mixture through glass fiber filters pre-soaked in a solution like polyethyleneimine. The filters will retain the VDR-ligand complex. Wash the filters with ice-cold wash buffer.

-

-

Quantification:

-

Transfer the hydroxylapatite pellet or the filter into a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value of the test compound.

-

The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

VDR Signaling Pathways: Agonist vs. Antagonist Action

The binding of a ligand to the VDR initiates a cascade of molecular events that ultimately regulate gene expression. The nature of these events differs significantly between agonists and antagonists.

Agonist-Mediated VDR Signaling

Upon binding of an agonist such as 1α,25(OH)₂D₃, the VDR undergoes a conformational change that facilitates its heterodimerization with the Retinoid X Receptor (RXR). This VDR-RXR heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding event triggers the dissociation of corepressor proteins and the recruitment of coactivator complexes, which possess histone acetyltransferase (HAT) activity. The acetylation of histones leads to a more open chromatin structure, allowing for the assembly of the transcriptional machinery and subsequent gene transcription.

Antagonist-Mediated VDR Signaling

VDR antagonists like this compound also bind to the VDR's ligand-binding pocket. However, the resulting conformational change is distinct from that induced by agonists. This antagonist-bound conformation does not favor the recruitment of coactivators. Instead, it can stabilize the interaction with corepressor complexes. These corepressor complexes often include histone deacetylases (HDACs), which remove acetyl groups from histones, leading to a more condensed chromatin structure that represses gene transcription. By competitively inhibiting the binding of agonists and promoting a repressive chromatin state, antagonists effectively block VDR-mediated gene activation.

Conclusion

This compound is a high-affinity antagonist of the Vitamin D Receptor, exhibiting a binding affinity comparable to the endogenous agonist 1α,25(OH)₂D₃. Its mechanism of action involves the competitive inhibition of agonist binding and the modulation of VDR's interaction with coregulatory proteins, leading to the repression of target gene transcription. The detailed experimental protocols and an understanding of the differential signaling pathways outlined in this guide provide a solid foundation for researchers and drug development professionals working with VDR and its ligands. The potent and pure antagonistic properties of this compound make it an invaluable tool for dissecting the complexities of VDR signaling and for the potential development of novel therapeutic strategies.

References

- 1. Vitamin D receptor (VDR)-mediated actions of 1α,25(OH)₂vitamin D₃: genomic and non-genomic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitors for the Vitamin D Receptor–Coregulator Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. old.nu.edu.kz [old.nu.edu.kz]

- 4. Identification of a Vitamin-D Receptor Antagonist, MeTC7, which Inhibits the Growth of Xenograft and Transgenic Tumors In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

ZK168281 and Corepressor Protein Recruitment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK168281 is a potent and selective antagonist of the Vitamin D Receptor (VDR), a ligand-activated transcription factor crucial in numerous physiological processes. Unlike VDR agonists that promote the recruitment of coactivator proteins to stimulate gene transcription, this compound exhibits a distinct mechanism of action characterized by the robust recruitment of corepressor proteins, leading to the transcriptional repression of VDR target genes. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound-mediated corepressor recruitment, supported by quantitative data and detailed experimental protocols.

Introduction

The Vitamin D Receptor is a member of the nuclear receptor superfamily that, upon binding its natural ligand 1α,25-dihydroxyvitamin D3, undergoes a conformational change that facilitates the recruitment of coactivator complexes and subsequent activation of target gene expression. Pharmacological modulation of VDR activity holds therapeutic promise for a range of diseases. This compound, a synthetic VDR ligand, acts as a pure antagonist.[1][2][3] Its primary mechanism of antagonism is not merely blocking agonist binding but actively promoting an alternative VDR conformation that favors the recruitment of corepressor complexes, such as those containing Nuclear Receptor Corepressor (NCoR) and Silencing Mediator for Retinoid and Thyroid hormone Receptors (SMRT).[4][5] This active repression mechanism makes this compound a valuable tool for studying VDR signaling and a potential lead compound for therapeutic development.

Molecular Mechanism of this compound-Mediated Corepressor Recruitment

The binding of this compound to the VDR ligand-binding pocket induces a specific conformational state that is distinct from the agonist-bound conformation. This antagonist-induced conformation is characterized by the stabilization of helix 12 in a position that occludes the coactivator binding groove and simultaneously creates a surface favorable for corepressor interaction.

A key feature of this interaction is the formation of a salt bridge between a conserved lysine residue within helix 4 of the VDR and the corepressor protein. This electrostatic interaction, along with other contacts, stabilizes the VDR-corepressor complex, leading to the recruitment of associated proteins such as histone deacetylases (HDACs) and subsequent chromatin condensation and transcriptional repression.

Signaling Pathway

Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds in the context of VDR binding and coregulator interaction.

| Compound | Receptor | Binding Affinity (Kd) | Reference |

| This compound | VDR | 0.1 nM |

| Compound | Assay | Activity | IC50/EC50 | Reference |

| ZK159222 | VDR-mediated transcription | Antagonist | 300 nM |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for studying nuclear receptor-corepressor interactions and can be adapted for the specific investigation of this compound.

Co-Immunoprecipitation (Co-IP) to Demonstrate VDR-Corepressor Interaction

This protocol describes how to determine if VDR and a corepressor protein (e.g., NCoR) interact in a cellular context in the presence of this compound.

Workflow:

Methodology:

-

Cell Culture and Treatment: Culture mammalian cells expressing endogenous or transfected VDR and corepressor proteins. Treat cells with this compound (e.g., 100 nM) or vehicle control for a specified time (e.g., 4-24 hours).

-

Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to maintain protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific for VDR overnight at 4°C. Add protein A/G agarose or magnetic beads to capture the antibody-VDR complexes.

-

Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody specific for the corepressor of interest (e.g., NCoR or SMRT). An antibody against VDR should also be used to confirm successful immunoprecipitation.

Chromatin Immunoprecipitation (ChIP) to Analyze Corepressor Recruitment to VDR Target Genes

This protocol details how to investigate the this compound-dependent recruitment of corepressors to the promoter regions of known VDR target genes.

Workflow:

Methodology:

-

Cell Treatment and Cross-linking: Treat cells with this compound or vehicle. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against the corepressor of interest (e.g., NCoR or SMRT).

-

Immune Complex Capture: Add protein A/G beads to precipitate the antibody-corepressor-DNA complexes.

-

Washing: Wash the beads to remove non-specific chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin complexes from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.

-

qPCR Analysis: Quantify the amount of specific DNA sequences (promoters of VDR target genes) in the immunoprecipitated samples by quantitative real-time PCR (qPCR).

Reporter Gene Assay to Measure VDR Antagonism

This assay measures the ability of this compound to inhibit VDR-mediated transcription activated by a VDR agonist.

Workflow:

Methodology:

-

Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a VDR expression plasmid and a reporter plasmid containing a VDR response element (VDRE) upstream of a luciferase gene. A control plasmid (e.g., expressing Renilla luciferase) should also be co-transfected for normalization.

-

Cell Treatment: Treat the transfected cells with a known VDR agonist (e.g., 1α,25-dihydroxyvitamin D3) in the presence of increasing concentrations of this compound.

-

Cell Lysis: After an appropriate incubation period (e.g., 24 hours), lyse the cells.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The antagonist activity of this compound is determined by the dose-dependent inhibition of agonist-induced luciferase expression.

Conclusion

This compound represents a key pharmacological tool for elucidating the repressive arm of VDR signaling. Its ability to promote the recruitment of corepressor proteins through a distinct conformational stabilization of the receptor provides a powerful means to study the biological consequences of VDR antagonism. The experimental approaches detailed in this guide offer a robust framework for researchers to further investigate the intricate mechanisms of this compound action and to explore its therapeutic potential.

References

- 1. Inhibitors for the Vitamin D Receptor–Coregulator Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Antagonist- and inverse agonist-driven interactions of the vitamin D receptor and the constitutive androstane receptor with corepressor protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. S-EPMC3364162 - Discovery of the first irreversible small molecule inhibitors of the interaction between the vitamin D receptor and coactivators. - OmicsDI [omicsdi.org]

Unveiling ZK168281: A VDR Antagonist for Hypercalcemia Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of ZK168281, a potent and selective Vitamin D Receptor (VDR) antagonist, and its application in the study of hypercalcemia. This compound offers a valuable tool for investigating the molecular mechanisms of calcium homeostasis and for the preclinical evaluation of novel therapeutic strategies for hypercalcemic disorders.

Introduction to this compound

This compound is a synthetic analog of the active form of vitamin D, 1α,25-dihydroxyvitamin D3 (1,25(OH)₂D₃).[1] Structurally, it is a 25-carboxylic ester of 1α,25(OH)₂D₃.[2][3] Unlike the native hormone, which acts as a VDR agonist, this compound functions as a pure VDR antagonist with a high binding affinity, exhibiting a dissociation constant (Kd) of 0.1 nM.[2][3] Its primary mechanism of action involves the effective inhibition of the interaction between the VDR and its coactivators, a crucial step in VDR-mediated gene transcription. Furthermore, this compound has been shown to facilitate the recruitment of corepressor proteins to the VDR, further ensuring the silencing of target gene expression.

The development of VDR antagonists like this compound is a significant advancement in the study of conditions characterized by excessive VDR activation, such as hypercalcemia. Supraphysiological levels of 1,25(OH)₂D₃ can lead to life-threatening hypercalcemia, primarily through increased intestinal calcium absorption and bone resorption. By blocking the VDR, this compound provides a targeted approach to counteract these effects.

Mechanism of Action: VDR Antagonism

The Vitamin D receptor is a ligand-dependent transcription factor that belongs to the nuclear receptor superfamily. Upon binding of its natural ligand, 1,25(OH)₂D₃, the VDR undergoes a conformational change that promotes its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, leading to the recruitment of coactivator proteins and the initiation of gene transcription.

This compound disrupts this signaling cascade at a critical juncture. By binding to the ligand-binding pocket of the VDR, it induces a different conformational change than that caused by the agonist. This altered conformation prevents the recruitment of coactivator proteins and may even favor the binding of corepressor proteins. This effectively blocks the transcriptional activity of the VDR, thereby inhibiting the expression of genes involved in calcium transport and bone metabolism.

Figure 1. Simplified signaling pathway of VDR activation by 1α,25(OH)₂D₃ and antagonism by this compound.

Preclinical Efficacy of this compound in Hypercalcemia Models

Preclinical studies have demonstrated the efficacy of this compound in mitigating hypercalcemia in various animal models.

1,25(OH)₂D₃-Induced Hypercalcemia in Wild-Type Mice

In wild-type mice, the administration of pharmacological doses of 1,25(OH)₂D₃ leads to a significant increase in serum calcium levels. Co-treatment with this compound has been shown to effectively prevent this rise in serum calcium, demonstrating its potent antagonistic activity in a model of acute hypervitaminosis D.

Genetic Model of Idiopathic Infantile Hypercalcemia (IIH)

A more clinically relevant model for certain forms of hypercalcemia is the CYP24A1-null mouse. CYP24A1 is the primary enzyme responsible for the catabolism of 1,25(OH)₂D₃. Loss-of-function mutations in the CYP24A1 gene in humans lead to Idiopathic Infantile Hypercalcemia (IIH), a condition characterized by severe vitamin D hypersensitivity. CYP24A1-null mice recapitulate the key features of human IIH, including hypercalcemia, hypercalciuria, suppressed parathyroid hormone (PTH) levels, and renal abnormalities such as nephrocalcinosis and fibrosis.

Treatment of CYP24A1-null mice with this compound for two weeks resulted in the normalization of serum calcium and renal calcium excretion. Furthermore, this treatment led to an improvement in the associated renal pathologies, highlighting the therapeutic potential of VDR antagonism in this genetic disorder.

Table 1: Summary of Preclinical Efficacy Data for this compound

| Animal Model | Condition | Treatment | Key Findings | Reference |

| Wild-Type Mice | 1,25(OH)₂D₃-induced hypercalcemia | This compound | Prevents the increase in serum calcium levels. | |

| CYP24A1-null Mice | Idiopathic Infantile Hypercalcemia (IIH) | This compound (2 weeks) | Normalizes serum calcium and renal calcium excretion. Improves nephrocalcinosis and renal fibrosis. |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound to study hypercalcemia.

Induction of Hypercalcemia in Animal Models

4.1.1. Acute 1,25(OH)₂D₃-Induced Hypercalcemia

-

Animal Model: Wild-type mice (e.g., C57BL/6), 8-12 weeks of age.

-

Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment, with ad libitum access to standard chow and water.

-

Treatment Groups:

-

Vehicle control (e.g., propylene glycol, ethanol in saline).

-

1,25(OH)₂D₃ (calcitriol) alone.

-

1,25(OH)₂D₃ + this compound.

-

This compound alone.

-

-

Drug Administration:

-

1,25(OH)₂D₃ is typically administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at a dose known to induce hypercalcemia (e.g., 1-5 µg/kg).

-

This compound can be administered via i.p. or s.c. injection. The dose should be determined based on dose-response studies, but a starting point could be a molar excess relative to the 1,25(OH)₂D₃ dose.

-

-

Sample Collection: Collect blood samples at baseline and at various time points post-injection (e.g., 6, 12, 24, 48 hours) for the measurement of serum calcium and PTH.

-

Endpoint Analysis: Measure total and/or ionized serum calcium levels. PTH levels can be measured by ELISA.

4.1.2. Chronic Hypercalcemia Model (Diet-induced)

For studies requiring a sustained period of hypercalcemia, a diet-based approach can be used.

-

Animal Model: Rats (e.g., Sprague-Dawley) or mice.

-

Dietary Manipulation:

-

Control group: Standard diet.

-

Hypercalcemic group: High calcium diet (e.g., 4% CaCO₃ in solid diet and 1.5% CaCl₂ in drinking water).

-

-

Duration: Maintain animals on the respective diets for a period of weeks to months to establish chronic hypercalcemia.

-

Intervention with this compound: Once hypercalcemia is established, begin treatment with this compound (daily or intermittent injections) and monitor its effects on serum and urine calcium levels over time.

Figure 2. General experimental workflow for studying the effect of this compound on induced hypercalcemia.

Measurement of Biochemical Parameters

4.2.1. Serum and Urine Calcium

-

Sample Preparation: Collect blood via tail vein, saphenous vein, or terminal cardiac puncture. Allow blood to clot and centrifuge to separate serum. Collect urine using metabolic cages.

-

Analysis: Use a colorimetric assay kit or an automated clinical chemistry analyzer to determine total calcium concentration. For ionized calcium, use an ion-selective electrode, ensuring anaerobic sample handling.

4.2.2. Parathyroid Hormone (PTH)

-

Sample Preparation: Collect blood into tubes containing a protease inhibitor cocktail to prevent PTH degradation. Centrifuge at 4°C to obtain plasma.

-

Analysis: Use a species-specific ELISA kit for the quantitative determination of intact PTH.

4.2.3. Bone Turnover Markers

Bone turnover can be assessed by measuring markers of bone formation and resorption.

-

Bone Resorption Markers:

-

C-terminal telopeptide of type I collagen (CTX): Measured in serum. Samples should ideally be collected in the morning from fasted animals to minimize diurnal variation.

-

N-terminal telopeptide of type I collagen (NTX): Can be measured in urine or serum.

-

-

Bone Formation Markers:

-

Procollagen type I N-terminal propeptide (P1NP): Measured in serum. Less affected by diurnal variation than CTX.

-

Bone-specific alkaline phosphatase (BSAP): Measured in serum.

-

Table 2: Key Biochemical Measurements and Methodologies

| Parameter | Sample Type | Recommended Method | Key Considerations |

| Total Calcium | Serum, Urine | Colorimetric Assay / Automated Analyzer | Standardized sample handling. |

| Ionized Calcium | Serum | Ion-Selective Electrode | Anaerobic sample handling is critical. |

| Intact PTH | Plasma | ELISA | Use protease inhibitors during collection. |

| CTX (Resorption) | Serum | ELISA | Fasted, morning sample collection recommended. |

| P1NP (Formation) | Serum | ELISA | Can be measured at any time of day. |

Conclusion and Future Directions

This compound is a powerful research tool for dissecting the role of the VDR in calcium homeostasis and the pathophysiology of hypercalcemia. Its specific mechanism of action as a pure VDR antagonist allows for the targeted investigation of VDR-mediated pathways in vivo and in vitro. The preclinical data, particularly from the CYP24A1-null mouse model, suggests that VDR antagonism is a promising therapeutic strategy for certain forms of hypercalcemia.

Future research should focus on:

-

Elucidating the tissue-specific effects of this compound on VDR target gene expression in the intestine, kidney, and bone.

-

Conducting long-term safety and efficacy studies in various animal models of hypercalcemia.

-

Investigating the potential of this compound in other conditions associated with VDR overactivation, such as certain granulomatous diseases.

This guide provides a solid foundation for researchers and drug development professionals to incorporate this compound into their studies of hypercalcemia and related disorders. The detailed protocols and summarized data serve as a practical resource for designing and executing experiments with this novel VDR antagonist.

References

ZK168281 in Cancer Research: A Technical Guide to a Potent Vitamin D Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vitamin D Receptor (VDR), a nuclear hormone receptor, has emerged as a compelling target in oncology. Its role in regulating cell proliferation, differentiation, and apoptosis has spurred the development of VDR modulators. While VDR agonists have been explored for their anti-cancer properties, their therapeutic window is often limited by hypercalcemia. This has led to a growing interest in VDR antagonists as a potential therapeutic strategy, particularly in cancers where VDR is overexpressed and may contribute to pathogenesis. ZK168281 is a potent and pure VDR antagonist that serves as a critical tool for investigating the therapeutic potential of VDR inhibition in cancer. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in cancer research models, with a focus on the underlying signaling pathways and experimental methodologies.

Core Concepts: Mechanism of Action of this compound

This compound is a 25-carboxylic ester analog of 1α,25(OH)₂D₃, the active form of Vitamin D. It functions as a pure VDR antagonist with a high binding affinity.[1] The primary mechanism of action of this compound is to prevent the VDR from adopting its active conformation upon ligand binding.

The crystal structure of the VDR ligand-binding domain in complex with this compound reveals that the antagonist sterically hinders the proper folding of the C-terminal activation function helix 12 (AF-2).[2][3] This conformational disruption is critical, as the AF-2 helix is essential for the recruitment of coactivator proteins necessary for the initiation of gene transcription.[1][3] By preventing coactivator binding, this compound effectively blocks VDR-mediated gene expression. Furthermore, this compound has been shown to facilitate the recruitment of corepressor proteins, which further ensures the silencing of VDR target genes.

Quantitative Data Summary

Table 1: Binding Affinity of this compound for the Vitamin D Receptor

| Compound | Assay Type | Metric | Value |

| This compound | Radioligand Binding Assay | Kd | 0.1 nM |

To illustrate the potential anti-cancer efficacy of a potent VDR antagonist, data from a structurally distinct but functionally similar VDR antagonist, MeTC7, is presented below. These data provide a benchmark for the expected activity of VDR antagonists in preclinical cancer models.

Table 2: Preclinical Efficacy of the VDR Antagonist MeTC7

| Cancer Type | Cell Line/Model | Assay Type | Metric | Value |

| Ovarian Cancer | SKOV-3 Xenograft | In Vivo Tumor Growth | - | Reduced tumor growth |

| Neuroblastoma | BE(2)C | In Vitro Cell Viability | - | Dose-dependent decrease |

| Neuroblastoma | SH-SY5Y Xenograft | In Vivo Tumor Growth | - | Reduced tumor growth rate |

| Medulloblastoma | D283 Xenograft | In Vivo Tumor Growth | - | Reduced tumor growth rate |

| Pancreatic Cancer | PANC-1 Xenograft | In Vivo Tumor Growth | - | Reduced tumor growth |

| Pancreatic Cancer | BXPC-3 Xenograft | In Vivo Tumor Growth | - | Reduced tumor growth |

| Ovarian Cancer | 2008 | In Vitro VDR Transactivation | IC₅₀ | 20.8 ± 8.3 μM |

| - | VDR-LBD | Fluorescence Polarization (FP) | IC₅₀ | 2.9 ± 0.1 μM |

Signaling Pathways

The VDR signaling pathway is a critical regulator of gene expression. This compound, as a VDR antagonist, directly inhibits this pathway. The following diagrams illustrate the canonical VDR signaling pathway and the mechanism of its inhibition by an antagonist like this compound.

References

Methodological & Application

Application Notes and Protocols for ZK168281 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of ZK168281, a potent and selective Vitamin D Receptor (VDR) antagonist, in cell culture experiments. Detailed protocols for key assays are provided to facilitate the investigation of VDR signaling and its role in various biological processes, particularly in the context of cancer research.

Introduction

This compound is a synthetic analog of 1α,25-dihydroxyvitamin D3 that acts as a pure antagonist of the Vitamin D Receptor (VDR)[1][2]. It exhibits a high binding affinity for the VDR with a dissociation constant (Kd) of 0.1 nM[1][2]. The primary mechanism of action of this compound involves the inhibition of the interaction between the VDR and transcriptional coactivators, while promoting the recruitment of corepressor proteins[1]. This leads to the repression of VDR-mediated gene transcription. Additionally, this compound has been shown to partially trap the VDR in the cytoplasm, further inhibiting its nuclear function. These characteristics make this compound a valuable tool for elucidating the physiological and pathological roles of VDR signaling.

Data Presentation

While specific IC50 values for this compound in various cancer cell lines are not widely published, the following table summarizes its known molecular interactions and effects on VDR target gene expression.

| Parameter | Value/Effect | Reference |

| Binding Affinity (Kd) | 0.1 nM | |

| Mechanism of Action | - Inhibits VDR-coactivator interaction- Promotes VDR-corepressor recruitment- Partial cytoplasmic trapping of VDR | |

| Effect on CYP24A1 Expression | Attenuates 1α,25(OH)2D3-induced expression | Inferred from antagonist function |

Experimental Protocols

1. Cell Culture and Treatment with this compound

This protocol outlines the general procedure for culturing cells and treating them with this compound. Specific cell lines that are relevant for studying VDR signaling include, but are not limited to, breast cancer (e.g., MCF-7), ovarian cancer (e.g., SKOV-3), and various neuroblastoma cell lines.

Materials:

-

Cell line of interest

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (stored as a stock solution in DMSO at -20°C or -80°C)

-